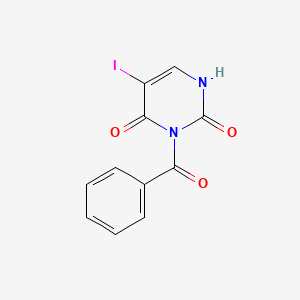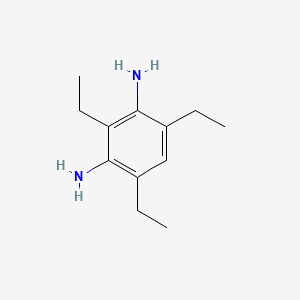
1,3-Benzenediamine, 2,4,6-triethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenediamine, 2,4,6-triethyl- is an organic compound with the molecular formula C12H20N2. It is a derivative of benzene, where three ethyl groups and two amino groups are substituted at the 2, 4, and 6 positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 2,4,6-triethyl- typically involves the alkylation of m-phenylenediamine with ethyl groups. One common method is the Friedel-Crafts alkylation, where m-phenylenediamine reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-alkylation.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenediamine, 2,4,6-triethyl- may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1,3-Benzenediamine, 2,4,6-triethyl- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2,4,6-triethylbenzene-1,3-dinitrobenzene.
Reduction: Formation of 2,4,6-triethylbenzene-1,3-diamine.
Substitution: Formation of various substituted benzene derivatives depending on the substituent used.
科学研究应用
1,3-Benzenediamine, 2,4,6-triethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 1,3-Benzenediamine, 2,4,6-triethyl- involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo electrophilic aromatic substitution reactions, which can modify its chemical properties and interactions.
相似化合物的比较
Similar Compounds
2,4,6-Trimethylbenzene-1,3-diamine: Similar structure but with methyl groups instead of ethyl groups.
2,4,6-Tribromoaniline: Contains bromine atoms instead of ethyl groups.
2,4,6-Trichloroaniline: Contains chlorine atoms instead of ethyl groups.
Uniqueness
1,3-Benzenediamine, 2,4,6-triethyl- is unique due to the presence of ethyl groups, which can influence its chemical reactivity and interactions compared to similar compounds with different substituents. The ethyl groups can enhance the compound’s lipophilicity and affect its solubility and biological activity.
属性
CAS 编号 |
14970-65-1 |
|---|---|
分子式 |
C12H20N2 |
分子量 |
192.30 g/mol |
IUPAC 名称 |
2,4,6-triethylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H20N2/c1-4-8-7-9(5-2)12(14)10(6-3)11(8)13/h7H,4-6,13-14H2,1-3H3 |
InChI 键 |
JGYUBHGXADMAQU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C(=C1N)CC)N)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


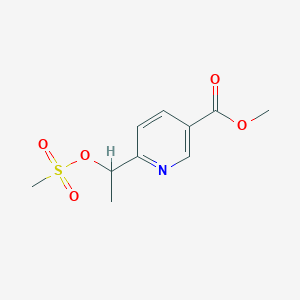
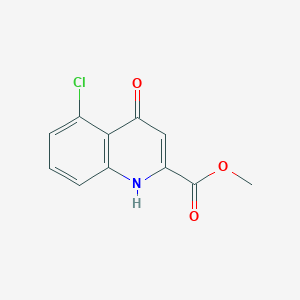
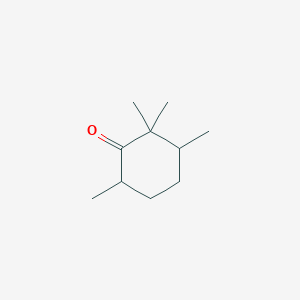
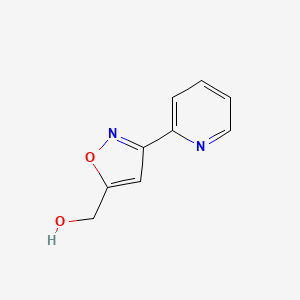
![2-(Bromomethyl)-5-chlorobenzo[d]oxazole](/img/structure/B8693329.png)
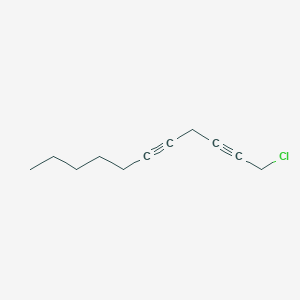
![1-Bromo-2-[(chloromethyl)sulfanyl]benzene](/img/structure/B8693332.png)

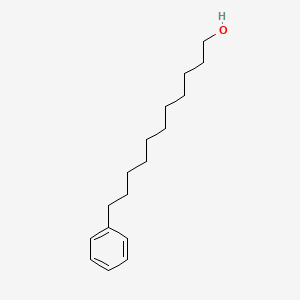
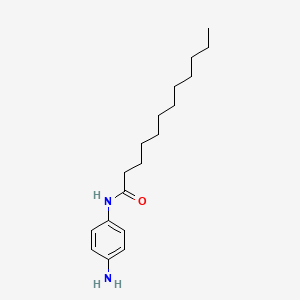
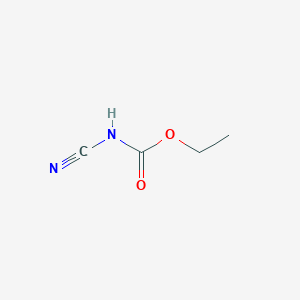
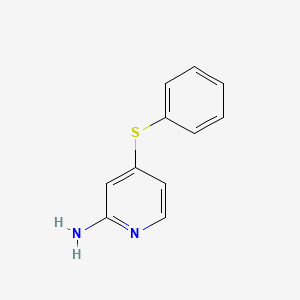
![(2S)-2-[(2-allylphenoxy)methyl]oxirane](/img/structure/B8693369.png)
